molecular formula C16H12N4OS B12454047 2-(1,3-Benzothiazol-2-ylamino)-1-methylquinazolin-4-one

2-(1,3-Benzothiazol-2-ylamino)-1-methylquinazolin-4-one

Cat. No.: B12454047
M. Wt: 308.4 g/mol
InChI Key: SKSPPKMSPTUPJM-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylamino)-1-methylquinazolin-4-one is a heterocyclic compound that combines the structural features of benzothiazole and quinazolinone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-ylamino)-1-methylquinazolin-4-one typically involves the condensation of 2-aminobenzothiazole with 1-methylquinazolin-4-one under acidic or basic conditions. One common method includes the use of acidic ionic liquids as catalysts, which facilitate the reaction between aromatic aldehydes, 2-aminobenzothiazole, and naphthol . The reaction conditions often involve moderate temperatures and the use of environmentally friendly solvents.

Industrial Production Methods

Industrial production of this compound may involve multi-component reactions that are scalable and cost-effective. The use of green chemistry principles, such as recyclable catalysts and non-toxic solvents, is emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylamino)-1-methylquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzothiazole or quinazolinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted benzothiazole and quinazolinone derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylamino)-1-methylquinazolin-4-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Benzothiazol-2-ylamino)-1-methylquinazolin-4-one is unique due to its dual structural features of benzothiazole and quinazolinone, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions and form stable complexes with enzymes makes it a versatile compound in medicinal chemistry and other scientific research fields .

Properties

Molecular Formula

C16H12N4OS

Molecular Weight

308.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylamino)-1-methylquinazolin-4-one

InChI

InChI=1S/C16H12N4OS/c1-20-12-8-4-2-6-10(12)14(21)18-15(20)19-16-17-11-7-3-5-9-13(11)22-16/h2-9H,1H3,(H,17,18,19,21)

InChI Key

SKSPPKMSPTUPJM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N=C1NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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